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Compound of Interest

4-Isothiocyanatophenyl! a-
Compound Name: , )
Nigeroside

Cat. No.: B1160514

Executive Summary

4-1sothiocyanatophenyl

-nigeroside (IPC-Nigeroside) is a specialized bifunctional affinity probe designed for the
structural and kinetic interrogation of carbohydrate-active enzymes (CAZymes) and lectins with
specificity for

-1,3-glucosidic linkages. Unlike generic glycosidase inhibitors, IPC-Nigeroside combines the
strict stereochemical recognition of the nigerose disaccharide (Glc-

-1,3-Glc) with the irreversible covalent reactivity of an isothiocyanate (ITC) "warhead."

This guide details the application of IPC-Nigeroside in three critical domains: active site
mapping of

-glucosidase Il, investigation of fungal cell wall remodeling enzymes (mutanases), and the
synthesis of neoglycoproteins for immunological studies.

Part 1: Chemical Architecture & Mechanism of

Action
The Bifunctional Design
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The molecule operates on the principle of affinity labeling (also known as suicide inhibition). It
distinguishes itself from competitive inhibitors by forming a permanent covalent bond with the
target protein, allowing for downstream proteomic identification.

e The Guide (Recognition Motif): The

-nigeroside moiety. This disaccharide is specifically recognized by enzymes that cleave or
bind

-1,3-glucans, such as Glucosidase Il (ER quality control) and fungal
-1,3-glucanases.

e The Warhead (Reactive Motif): The isothiocyanate (-N=C=S) group attached to the phenyl
aglycone. It is an electrophile that reacts preferentially with primary amines (Lysine

-NH

) or thiols (Cysteine -SH) located within or near the active site.

Mechanism of Inactivation

The inactivation follows pseudo-first-order kinetics, consistent with a two-step mechanism:
e Reversible Binding (

): The enzyme recognizes the nigeroside unit, forming a non-covalent Michaelis complex (
).

e Irreversible Inactivation (

): The localized high concentration of the ITC group drives a nucleophilic attack by an active-
site residue, forming a stable thiourea (with Lys) or dithiocarbamate (with Cys) linkage.
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Figure 1: Kinetic mechanism of affinity labeling. The probe competes with the natural substrate
for the active site before forming a permanent covalent bond.

Part 2: Primary Application — Active Site Mapping
of -Glucosidase Il

Mammalian

-Glucosidase Il (Gll) is critical for N-glycan processing in the Endoplasmic Reticulum,
specifically cleaving the inner

-1,3-linked glucose residues. IPC-Nigeroside is the gold-standard probe for identifying the
catalytic nucleophile or auxiliary binding residues in GlI.

Experimental Protocol: Kinetic Inactivation

Objective: Determine the inactivation rate constants (

and
) and prove active-site specificity.

Reagents:

o Purified
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-Glucosidase Il (in 50 mM Sodium Phosphate, pH 6.8). Note: Avoid Tris or Glycine buffers as
they contain primary amines that scavenge the ITC probe.

e |IPC-Nigeroside (10 mM stock in dry DMSO).
e Substrate: p-Nitrophenyl

-D-glucopyranoside (pNPG).

e Quenching Buffer: 1M Tris-HCI, pH 8.0.
Workflow:

 Incubation: Prepare reaction mixtures containing Enzyme (0.1 uM) and varying
concentrations of IPC-Nigeroside (0, 10, 50, 100, 250 uM) at 37°C.

e Time-Course Sampling: At defined intervals (0, 2, 5, 10, 20 min), remove aliquots.

e Quenching: Immediately dilute the aliquot 1:50 into Quenching Buffer (Tris scavenges
unreacted ITC).

o Residual Activity Assay: Measure the remaining enzyme activity using pNPG substrate
(monitor A

).

» Protection Control: Repeat the 250 uM IPC-Nigeroside condition in the presence of 10 mM
Nigerose (competitor). Protection confirms active-site specificity.

Data Analysis: Plot

vs. Time. The slope gives
. Plot

VS.

to determine

(affinity) and
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(max inactivation rate).

Peptide Mapping & Identification

Once inactivation is confirmed, the specific residue modified is identified via Mass
Spectrometry.

e Labeling: Incubate Enzyme with saturating IPC-Nigeroside until <5% activity remains.

o Digestion: Denature (Urea), reduce (DTT), alkylate (lodoacetamide), and digest with Trypsin
or Glu-C.

o LC-MS/MS: Analyze peptides. Look for a mass shift of +475.4 Da (Mass of IPC-Nigeroside)
on specific Lys or Cys residues.

 Verification: The fragmentation spectrum should show neutral loss of the nigeroside moiety,
leaving the modified lysine.

Part 3: Application in Fungal Cell Wall Research

Fungal cell walls (e.g., Aspergillus, Histoplasma) contain

-1,3-glucans (nigeran/pseudonigeran) which are critical for structural integrity and virulence.
Enzymes that remodel these polymers (mutanases/glucanases) are potential antifungal
targets.

Comparative Specificity Profiling
IPC-Nigeroside is used to distinguish
-1,3-glucanases from the more common

-1,4-glucanases (amylases).
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. IPC-Nigeroside IPC-Glucoside

Enzyme Class Target Linkage

Effect Effect
_Amylase 1.4 No Inhibition Weak/No Inhibition
_Glucosidase | 12 Weak Inhibition Moderate Inhibition

Strong Irreversible o
_Glucosidase II 13 inhibitio Moderate Inhibition

Strong Irreversible L
Mutanase -1,3 (Polymer) Inhibitio: Weak Inhibition

Strategic Insight: Using IPC-Nigeroside alongside IPC-Maltoside allows for the "chemical
dissection" of complex enzyme mixtures found in fungal culture supernatants.

Part 4: Synthesis of Neoglycoproteins
(Immunological Tools)

IPC-Nigeroside serves as a heterobifunctional crosslinker to attach nigerose epitopes to carrier
proteins (BSA, KLH). These "neoglycoproteins” are essential for raising antibodies against

-1,3-glucan linkages, which are often tumor-associated carbohydrate antigens or fungal
biomarkers.

Conjugation Protocol

Objective: Create BSA-Nigeroside conjugates.

o Buffer Prep: 0.1 M Carbonate/Bicarbonate buffer, pH 9.0. (High pH ensures Lysine
deprotonation).

e Mixing: Dissolve BSA (10 mg/mL) in buffer. Slowly add IPC-Nigeroside (20-fold molar
excess) dissolved in DMSO.

e Reaction: Stir at Room Temperature for 12—24 hours.

« Purification: Dialyze extensively against PBS (4 x 2L) to remove unreacted probe.
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o Characterization: Use MALDI-TOF MS to determine the "Degree of Substitution” (mass
increase of BSA / mass of probe).

Conjugation Phase
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:
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Figure 2: Workflow for the synthesis of Nigerose-functionalized Neoglycoproteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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